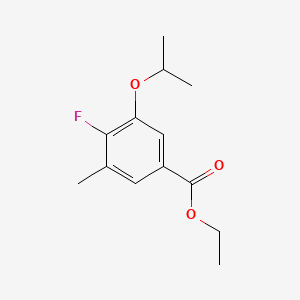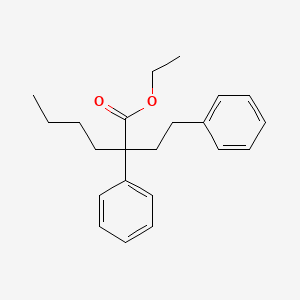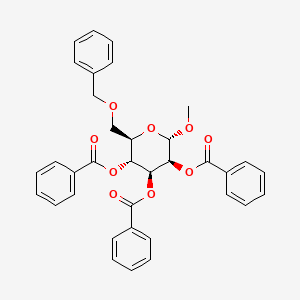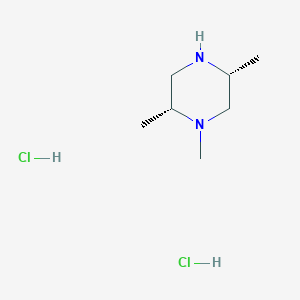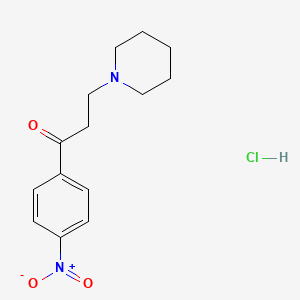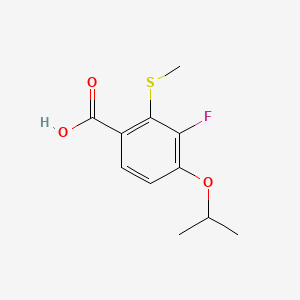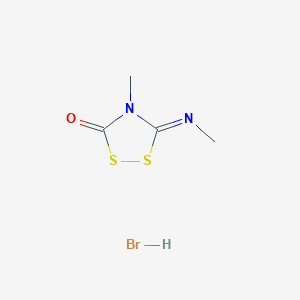
4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one is a chemical compound with the molecular formula C4H7N2OS2. It is known for its unique structure, which includes a dithiazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methylamine with carbon disulfide, followed by cyclization with a suitable reagent to form the dithiazolidinone ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to modulate various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-5-phenylimino-1,2,4-dithiazolidin-3-one: This compound has a similar dithiazolidinone ring but with phenyl groups instead of methyl groups.
4-Methyl-5-sulfanylidene-1,2,4-dithiazolidin-3-one: This compound has a similar structure but with a sulfanylidene group instead of a methylimino group.
Uniqueness
4-Methyl-5-methylimino-1,2,4-dithiazolidin-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
5338-81-8 |
|---|---|
Molecular Formula |
C4H7BrN2OS2 |
Molecular Weight |
243.2 g/mol |
IUPAC Name |
4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one;hydrobromide |
InChI |
InChI=1S/C4H6N2OS2.BrH/c1-5-3-6(2)4(7)9-8-3;/h1-2H3;1H |
InChI Key |
OAPYAMKMKUEMCP-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1N(C(=O)SS1)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)
